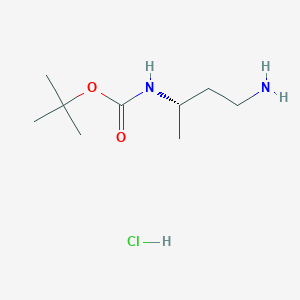

(S)-3-Boc-aminobutylamine hydrochloride

CAS No.:

Cat. No.: VC13529480

Molecular Formula: C9H21ClN2O2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H21ClN2O2 |

|---|---|

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1 |

| Standard InChI Key | XUYGIQRFKIJQGF-FJXQXJEOSA-N |

| Isomeric SMILES | C[C@@H](CCN)NC(=O)OC(C)(C)C.Cl |

| SMILES | CC(CCN)NC(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC(CCN)NC(=O)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Physicochemical Properties

(S)-3-Boc-aminobutylamine hydrochloride is systematically named as (S)-(3-Amino-1-methylpropyl)-carbamic acid 1,1-dimethylethyl ester hydrochloride. Its molecular structure features a secondary amine protected by a Boc group, which enhances stability during synthetic procedures . Key physicochemical characteristics are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.27 (free base) + 36.46 (HCl) = 224.73 g/mol |

| Appearance | Pale brown solid |

| Melting Point | 180–183°C |

| Solubility | Slightly soluble in DMSO and methanol |

| Storage Conditions | 4°C |

The Boc group’s electron-withdrawing nature stabilizes the amine against nucleophilic attack, while the hydrochloride salt improves crystallinity and handling . The compound’s chirality at the C3 position is critical for its role in asymmetric synthesis, as enantiopurity directly influences the biological activity of downstream products .

Synthetic Methodologies

Direct Synthesis from Chiral Precursors

The synthesis of (S)-3-Boc-aminobutylamine hydrochloride typically begins with chiral precursors to retain stereochemical integrity. A common approach involves:

-

Boc Protection: Reacting (S)-3-aminobutylamine with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine to form the Boc-protected intermediate .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

This method ensures high enantiomeric excess (>99%) but requires stringent control of reaction conditions to avoid racemization .

Iron-Catalyzed 1,3-Nitrogen Migration

A novel two-step protocol for Boc-protected amines, reported by recent studies, involves:

-

Azanyl Ester Formation: Coupling carboxylic acids with BocNHOH (tert-butyl aminocarbonate) to form acyloxycarbamates.

-

Iron-Catalyzed Migration: Using iron catalysts to induce 1,3-nitrogen migration, yielding enantiomerically enriched Boc-protected amines .

While this method is primarily applied to α-amino acids, its principles may be adaptable to (S)-3-Boc-aminobutylamine hydrochloride synthesis, particularly for introducing deuterium labels or modifying side chains .

Applications in Drug Discovery

Macrocyclic Hsp90 Inhibitors

(S)-3-Boc-aminobutylamine hydrochloride is a key intermediate in synthesizing macrocyclic Hsp90 inhibitors, which disrupt cancer cell proliferation by inhibiting the chaperone protein Hsp90 . These inhibitors exhibit enhanced metabolic stability compared to their acyclic counterparts, attributed to the rigid macrocyclic structure . For example, derivatives of this compound have shown nanomolar IC values in breast and prostate cancer cell lines .

Peptide Modification and Bioconjugation

The Boc group’s orthogonality allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling site-specific modifications in peptide synthesis . This property is exploited in:

-

Antibody-Drug Conjugates (ADCs): Incorporating the compound as a linker to improve payload solubility.

-

Protease-Resistant Peptides: Enhancing stability by introducing non-natural amino acids .

Comparative Analysis with Related Boc-Protected Amines

The stereochemical configuration of (S)-3-Boc-aminobutylamine hydrochloride distinguishes it from piperidine derivatives, enabling unique interactions in biological targets . Its linear structure contrasts with cyclic analogs, offering flexibility in macrocycle formation .

Future Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume